REACTION_CXSMILES
|
Cl[C:2]1[CH:13]=[CH:12][C:5]([C:6]([O:8][CH:9]([CH3:11])[CH3:10])=[O:7])=[CH:4][N:3]=1.[NH:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1>C(O)(C)C>[O:17]1[CH2:18][CH2:19][N:14]([C:2]2[CH:13]=[CH:12][C:5]([C:6]([O:8][CH:9]([CH3:11])[CH3:10])=[O:7])=[CH:4][N:3]=2)[CH2:15][CH2:16]1
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Name
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|
Quantity
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6 g
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Type
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reactant
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Smiles
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ClC1=NC=C(C(=O)OC(C)C)C=C1
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Name
|
|
Quantity
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13 mL
|
Type
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reactant
|
Smiles
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N1CCOCC1
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Name
|
|
Quantity
|
60 mL
|
Type
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solvent
|
Smiles
|
C(C)(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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at reflux for 72 hours
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Duration
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72 h
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Type
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CUSTOM
|
Details
|
The resulting precipitate was isolated by filtration
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Type
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WASH
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Details
|
washed with isopropyl alcohol
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Type
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CUSTOM
|
Details
|
dried
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Name
|
|
Type
|
product
|
Smiles
|
O1CCN(CC1)C1=NC=C(C(=O)OC(C)C)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |